7-(2-methylphenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
7-(2-Methylphenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structure, which combines pyrazole, triazole, and pyrimidine rings, making it a versatile scaffold for drug design and development .
Preparation Methods
The synthesis of 7-(2-methylphenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 5-amino-1,3-diphenyl-4,5-dihydro-4-imino-1H-pyrazolo[3,4-d]pyrimidine with diethyl malonate under reflux conditions . The reaction proceeds through the formation of intermediate compounds, which are then cyclized to yield the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability .
Chemical Reactions Analysis
7-(2-Methylphenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-(2-Methylphenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-(2-methylphenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to the active site of CDK2, thereby blocking its activity and preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Similar compounds to 7-(2-methylphenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine include:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antileukemia activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Used as adenosine receptor antagonists and in the development of multi-target ligands.
The uniqueness of this compound lies in its specific structural features that confer distinct biological activities and its potential as a versatile scaffold for drug development .
Properties
Molecular Formula |
C19H14N6 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
10-(2-methylphenyl)-5-phenyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H14N6/c1-13-7-5-6-10-16(13)25-18-15(11-21-25)19-23-22-17(24(19)12-20-18)14-8-3-2-4-9-14/h2-12H,1H3 |
InChI Key |
WUVWEQSOWPGQGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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